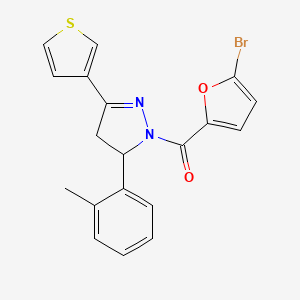![molecular formula C17H14F2N2O3S B2387433 1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879928-87-7](/img/structure/B2387433.png)
1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a chemical compound with the molecular formula C17H14F2N2O3S . It has an average mass of 364.366 Da and a monoisotopic mass of 364.069305 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes two fluorophenyl groups attached to a thieno[3,4-d]imidazol-2(3H)-one core, which itself is a fused ring system containing a thiophene and an imidazole ring .Scientific Research Applications
Materials Science and Electronics
In materials science, compounds with imidazole cores, similar to 1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, have been explored for their potential in organic electronics. For example, tetrahedral silicon-centered imidazole derivatives have been synthesized and characterized for their high thermal stability and fluorescent properties, making them potential candidates for blue emitters or hole-blocking materials in organic light-emitting diodes (OLEDs) (Wang et al., 2010). Furthermore, Y-shaped fluorophores with an imidazole core have been synthesized and shown to exhibit excellent photostabilities, with intense emission maxima in the range of 440–630 nm, suggesting their utility in fluorescence applications (Ozturk et al., 2012).
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, imidazole-based compounds have demonstrated a wide range of reactivities and applications. For instance, the electrochemical reduction of imidazolium cations has been employed for the convenient preparation of imidazol-2-ylidenes, showcasing the versatility of imidazole derivatives in synthetic chemistry (Gorodetsky et al., 2004). Moreover, the synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties have been reported, indicating the potential of such compounds in the development of advanced polymeric materials with desirable properties such as low moisture uptake and good thermal stability (Chen et al., 2021).
Future Directions
Imidazole derivatives, such as this compound, have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring these biological activities further.
properties
IUPAC Name |
1,3-bis(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-11-1-5-13(6-2-11)20-15-9-25(23,24)10-16(15)21(17(20)22)14-7-3-12(19)4-8-14/h1-8,15-16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLECZYRFPCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)
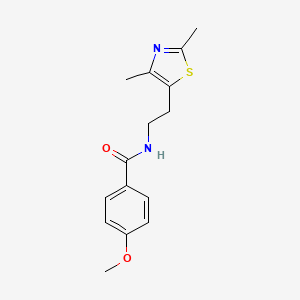
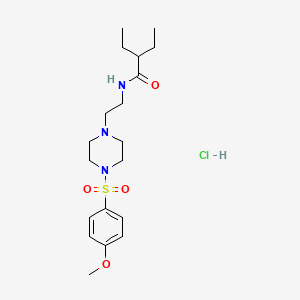
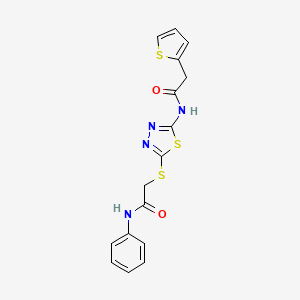
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
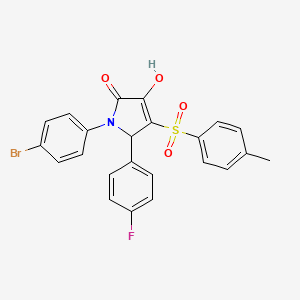
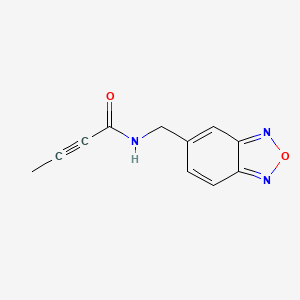
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2387363.png)
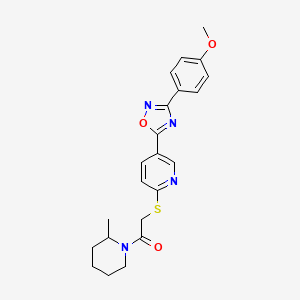
![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
